Sodium;7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate
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Overview
Description
The compound [6R-[6alpha,7beta(R)]]-7-[(AMinophenylacetyl)aMino]-3-Methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid SodiuM Salt* is a complex organic molecule with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6R-[6alpha,7beta(R)]]-7-[(AMinophenylacetyl)aMino]-3-Methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid SodiuM Salt* involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
[6R-[6alpha,7beta(R)]]-7-[(AMinophenylacetyl)aMino]-3-Methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid SodiuM Salt* undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
[6R-[6alpha,7beta(R)]]-7-[(AMinophenylacetyl)aMino]-3-Methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid SodiuM Salt* has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its antibiotic properties and potential use in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6R-[6alpha,7beta(R)]]-7-[(AMinophenylacetyl)aMino]-3-Methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid SodiuM Salt* involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[6R-[6alpha,7beta(R)]]-7-[(AMinophenylacetyl)aMino]-3-Methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid SodiuM Salt* stands out due to its unique bicyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C16H16N3NaO4S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
sodium;7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C16H17N3O4S.Na/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-12,15H,1,7,17H2,(H,18,20)(H,22,23);/q;+1/p-1 |
InChI Key |
DVGUTDHFEQENNS-UHFFFAOYSA-M |
Canonical SMILES |
C=C1CSC2C(C(=O)N2C1C(=O)[O-])NC(=O)C(C3=CC=CC=C3)N.[Na+] |
Origin of Product |
United States |
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